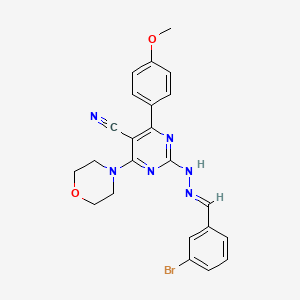
Alk5-IN-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk5-IN-33 is a selective inhibitor of the transforming growth factor beta receptor type 1 kinase, also known as activin receptor-like kinase 5. This compound is of significant interest due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and immune disorders. By inhibiting the transforming growth factor beta signaling pathway, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-33 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a substituted aniline with a suitable reagent to form an intermediate compound.
Cyclization: Intermediate A undergoes cyclization to form a heterocyclic core structure.
Functionalization: The core structure is further functionalized by introducing various substituents to enhance the compound’s activity and selectivity.
Final Coupling: The final step involves coupling the functionalized core with a specific moiety to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alk5-IN-33 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied to understand the structure-activity relationship and optimize the compound’s therapeutic potential.
Applications De Recherche Scientifique
Alk5-IN-33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of transforming growth factor beta inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and immune disorders. This compound has shown promise in preclinical studies for its ability to modulate the tumor microenvironment and enhance the efficacy of other treatments.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the transforming growth factor beta pathway.
Mécanisme D'action
Alk5-IN-33 exerts its effects by selectively inhibiting the transforming growth factor beta receptor type 1 kinase. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3. By blocking this pathway, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s ability to interfere with the transforming growth factor beta signaling pathway makes it a valuable tool for studying and potentially treating diseases associated with dysregulated transforming growth factor beta activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Galunisertib: Another selective inhibitor of the transforming growth factor beta receptor type 1 kinase, used in clinical trials for cancer and fibrosis.
SB431542: A well-known inhibitor of the transforming growth factor beta receptor type 1 kinase, commonly used in research to study the transforming growth factor beta signaling pathway.
Uniqueness of Alk5-IN-33
This compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor type 1 kinase. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C23H23N7O |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
4-N-(8-methylcinnolin-4-yl)-2-N-(4-morpholin-4-ylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H23N7O/c1-16-3-2-4-19-20(15-25-29-22(16)19)27-21-9-10-24-23(28-21)26-17-5-7-18(8-6-17)30-11-13-31-14-12-30/h2-10,15H,11-14H2,1H3,(H2,24,26,27,28,29) |
Clé InChI |
WIEWIEHDHZEZSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
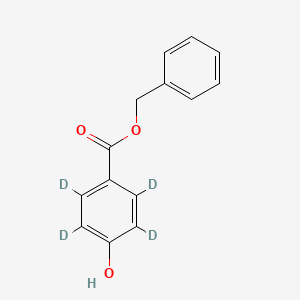
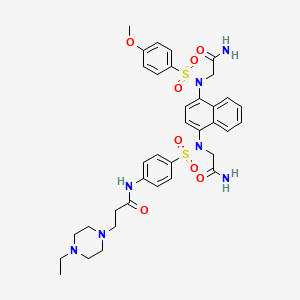
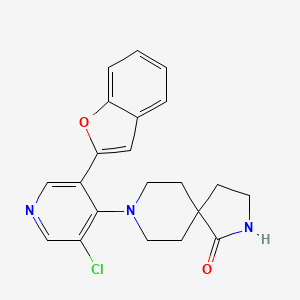
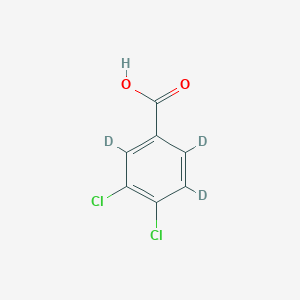

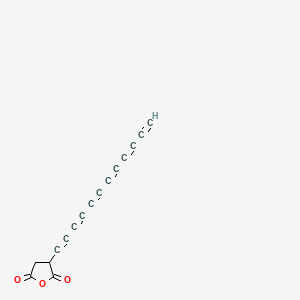
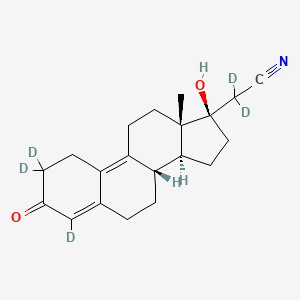
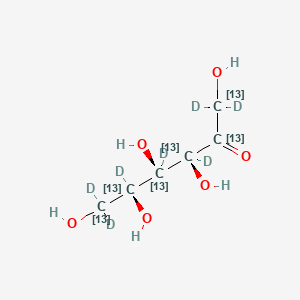
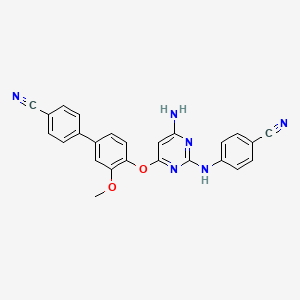
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)
